molecular formula C29H31N3O6 B14977209 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B14977209
M. Wt: 517.6 g/mol
InChI Key: HNSPVFCJLGAFGY-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, benzyl, phenyl, dioxoimidazolidinyl, and propoxyphenyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of methoxybenzyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using methoxybenzyl chloride and methoxyphenyl bromide, respectively.

    Attachment of the propoxyphenyl group: This step may involve the use of propoxyphenyl bromide in a nucleophilic substitution reaction.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial production methods would involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the imidazolidinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or as a ligand in receptor binding studies.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide include:

    4-methoxyphenylacetone: This compound shares the methoxyphenyl group and can undergo similar chemical reactions.

    2-(4-methoxybenzyloxy)phenylboronic acid: This compound also contains methoxybenzyl and phenyl groups, making it structurally similar.

    N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound has a similar core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties and reactivity.

Properties

Molecular Formula

C29H31N3O6

Molecular Weight

517.6 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H31N3O6/c1-4-17-38-25-13-7-21(8-14-25)30-27(33)18-26-28(34)32(22-9-15-24(37-3)16-10-22)29(35)31(26)19-20-5-11-23(36-2)12-6-20/h5-16,26H,4,17-19H2,1-3H3,(H,30,33)

InChI Key

HNSPVFCJLGAFGY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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